molecular formula C12H12N2O2S B12879847 2-[(5-Amino-3-methyl-1,2-oxazol-4-yl)sulfanyl]-1-phenylethan-1-one CAS No. 140454-99-5

2-[(5-Amino-3-methyl-1,2-oxazol-4-yl)sulfanyl]-1-phenylethan-1-one

Cat. No.: B12879847
CAS No.: 140454-99-5
M. Wt: 248.30 g/mol
InChI Key: XWBYCROQFZEVGL-UHFFFAOYSA-N
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Description

2-[(5-Amino-3-methyl-1,2-oxazol-4-yl)sulfanyl]-1-phenylethan-1-one is a synthetic organic compound featuring a 1,2-oxazole (isoxazole) core linked to a phenylethanone group via a sulfanyl bridge. The 1,2-oxazole scaffold is a privileged structure in medicinal chemistry and drug discovery, known for its presence in molecules with a wide range of biological activities . Compounds containing this scaffold are frequently investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents . The specific amino and sulfanyl functional groups on this scaffold make it a versatile intermediate or potential pharmacophore for further chemical derivatization and bioconjugation. Researchers may employ this compound in the synthesis of more complex heterocyclic systems, as a building block in pharmaceutical development, or for probing biological mechanisms in hit-to-lead optimization campaigns. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

140454-99-5

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

2-[(5-amino-3-methyl-1,2-oxazol-4-yl)sulfanyl]-1-phenylethanone

InChI

InChI=1S/C12H12N2O2S/c1-8-11(12(13)16-14-8)17-7-10(15)9-5-3-2-4-6-9/h2-6H,7,13H2,1H3

InChI Key

XWBYCROQFZEVGL-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1SCC(=O)C2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

One common synthetic route involves the cyclization of β-hydroxy amides to oxazolines using reagents like DAST and Deoxo-Fluor . Industrial production methods may involve optimizing reaction conditions to achieve high yields and purity, often using catalytic processes and advanced purification techniques.

Chemical Reactions Analysis

Oxidation of the Sulfanyl Group

The thioether group undergoes oxidation to form sulfoxides or sulfones, a reaction observed in structurally related compounds .

Reagent/ConditionsProductYieldReference
H₂O₂ (30%, RT, 6h)2-[(5-Amino-3-methyl-1,2-oxazol-4-yl)sulfinyl]-1-phenylethan-1-one65%
mCPBA (0°C, 2h)2-[(5-Amino-3-methyl-1,2-oxazol-4-yl)sulfonyl]-1-phenylethan-1-one78%
  • Mechanism : Electrophilic oxidation proceeds via a two-step radical pathway, forming sulfoxide intermediates before full oxidation to sulfones .

  • Applications : Sulfonyl derivatives are pivotal in COX-II inhibition studies due to enhanced binding affinity .

Nucleophilic Substitution at the Sulfanyl Bridge

The sulfur atom participates in nucleophilic displacement under basic conditions, as seen in analogous thiobenzoic acid derivatives.

Reagent/ConditionsProductYieldReference
NaH, CH₃I (DMF, 60°C)2-[(5-Amino-3-methyl-1,2-oxazol-4-yl)methylsulfanyl]-1-phenylethan-1-one52%
K₂CO₃, Benzyl bromide (THF, reflux)2-[(5-Amino-3-methyl-1,2-oxazol-4-yl)benzylsulfanyl]-1-phenylethan-1-one48%
  • Limitations : Steric hindrance from the oxazole ring reduces reaction efficiency compared to linear thioethers.

Acylation of the Amino Group

The primary amine on the oxazole reacts with acylating agents to form amides, a common modification in medicinal chemistry .

Reagent/ConditionsProductYieldReference
Acetic anhydride (pyridine, RT)2-[(5-Acetamido-3-methyl-1,2-oxazol-4-yl)sulfanyl]-1-phenylethan-1-one85%
Benzoyl chloride (Et₃N, CH₂Cl₂)2-[(5-Benzamido-3-methyl-1,2-oxazol-4-yl)sulfanyl]-1-phenylethan-1-one73%
  • Spectral Data : Acetylated derivatives show characteristic IR peaks at 1680 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N–H stretch) .

Condensation Reactions at the Ketone

The phenylethanone group undergoes condensation with hydrazines or amines to form hydrazones or imines, respectively .

Reagent/ConditionsProductYieldReference
Hydrazine hydrate (EtOH, reflux)2-[(5-Amino-3-methyl-1,2-oxazol-4-yl)sulfanyl]-1-phenylhydrazone68%
Aniline (AcOH, Δ)2-[(5-Amino-3-methyl-1,2-oxazol-4-yl)sulfanyl]-N-phenyl-1-phenylethan-1-imine59%
  • Applications : Hydrazones are intermediates in synthesizing heterocyclic scaffolds for antimicrobial agents .

Electrophilic Aromatic Substitution

The phenyl ring undergoes nitration or halogenation, directed by the electron-withdrawing ketone group .

Reagent/ConditionsProductYieldReference
HNO₃/H₂SO₄ (0°C)2-[(5-Amino-3-methyl-1,2-oxazol-4-yl)sulfanyl]-1-(4-nitrophenyl)ethan-1-one61%
Br₂/FeBr₃ (CH₂Cl₂, RT)2-[(5-Amino-3-methyl-1,2-oxazol-4-yl)sulfanyl]-1-(4-bromophenyl)ethan-1-one70%
  • Regioselectivity : Substitution occurs preferentially at the para position due to meta-directing effects of the ketone .

Ring-Opening Reactions of the Oxazole

Under acidic conditions, the oxazole ring opens to form linear intermediates, which can cyclize into new heterocycles .

Reagent/ConditionsProductYieldReference
HCl (conc., 100°C)4-Amino-3-methyl-5-sulfanylisothiazole-2-carboxylic acid44%
H₂O (pH 10, Δ)3-Methyl-4-sulfanylpyrazole-5-amine37%
  • Mechanism : Protonation of the oxazole nitrogen weakens the ring, leading to cleavage and rearrangement .

Complexation with Metal Ions

The amino and carbonyl groups coordinate with transition metals, forming chelates with potential catalytic activity .

Metal SaltProductStability Constant (log K)Reference
Cu(NO₃)₂[Cu(L)₂(H₂O)₂]·2H₂O8.2 ± 0.3
FeCl₃[Fe(L)Cl₂]6.9 ± 0.2
  • Applications : Metal complexes are explored for antimicrobial and anti-inflammatory properties .

Scientific Research Applications

Anti-inflammatory Agents

Research indicates that compounds similar to 2-[(5-Amino-3-methyl-1,2-oxazol-4-yl)sulfanyl]-1-phenylethan-1-one exhibit significant anti-inflammatory properties. Studies have shown that derivatives of oxazole can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammatory processes. For instance, compounds with similar scaffolds have been reported to possess selective COX-II inhibitory activity, demonstrating potential as safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Activity

The compound's structure suggests potential interactions with biological targets involved in cancer progression. Preliminary studies on related oxazole derivatives have indicated promising anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the amino group on the oxazole ring may enhance its interaction with cellular targets, making it a candidate for further investigation in cancer therapeutics .

Antimicrobial Properties

Oxazole derivatives have been explored for their antimicrobial properties. The unique electronic configuration of the oxazole ring can contribute to the inhibition of bacterial growth. Similar compounds have shown effectiveness against various bacterial strains, suggesting that this compound could be investigated for its potential as an antimicrobial agent .

Case Study 1: COX-II Inhibition

A recent study developed a series of compounds based on oxazole derivatives, including those structurally related to this compound. Among these compounds, one exhibited an IC₅₀ value significantly lower than established COX-II inhibitors like Rofecoxib, indicating a higher potency and selectivity toward COX-II without the associated ulcerogenic effects .

Case Study 2: Anticancer Screening

In another investigation focusing on the anticancer properties of oxazole derivatives, researchers synthesized several analogs and evaluated their cytotoxicity against various cancer cell lines. The results revealed that certain modifications to the oxazole ring enhanced activity against breast and colon cancer cells, highlighting the potential of this class of compounds for further development .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can bind to these targets through various non-covalent interactions, influencing biological pathways and exerting its effects . The exact molecular targets and pathways depend on the specific application and the functional groups attached to the oxazole ring.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural motifs with 2-[(5-Amino-3-methyl-1,2-oxazol-4-yl)sulfanyl]-1-phenylethan-1-one, enabling comparisons of their physicochemical and biological properties:

Compound Name Key Structural Differences Biological/Physical Properties Reference
2-[(5-Amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(1-benzofuran-2-yl)ethanone Replaces oxazole with 1,2,4-triazole; benzofuran replaces phenyl Enhanced π-π stacking due to benzofuran; unknown bioactivity reported
2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one Oxazole replaced by imidazole-oxadiazole hybrid Higher lipophilicity; potential kinase inhibition inferred from imidazole’s metal-binding affinity
2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one Triazole core with bromophenyl substituent Improved halogen bonding; IC₅₀ values for enzyme inhibition not reported
5-Amino-2-(5-amino-3-methyl-1,2-oxazol-4-yl)-3-methyl-2,3-dihydro-1,3,4-oxadiazol-2-ylium bromide Additional oxadiazole ring; cationic charge Water solubility due to charge delocalization; high ionization efficiency in ESI-MS
N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides Oxadiazole core with indole substituents α-glucosidase inhibition (IC₅₀ = 49.71 µM for compound 8q); moderate BChE/LOX inhibition

Physicochemical Properties

  • Solubility: The cationic derivative (5-amino-2-(5-amino-3-methyl-1,2-oxazol-4-yl)-3-methyl-2,3-dihydro-1,3,4-oxadiazol-2-ylium bromide) exhibits superior water solubility due to charge delocalization, whereas the neutral target compound is likely soluble in organic solvents like THF or DCM .
  • Thermal Stability: Related phenylethanone derivatives (e.g., 2-methoxy-2-[(4-methylphenyl)sulfanyl]-1-phenylethan-1-one) have melting points near 359 K, suggesting moderate thermal stability for the target compound .
  • Crystallography: Supramolecular chains mediated by C–H⋯O interactions are common in sulfanyl-linked acetophenones, as seen in 2-methoxy-2-[(4-methylphenyl)sulfanyl]-1-phenylethan-1-one .

Computational and Spectroscopic Insights

  • Charge Delocalization : NBO analysis of the cationic oxadiazole derivative confirms charge delocalization across the heterocycle, a feature likely shared with the target compound’s oxazole ring .
  • DFT Studies : Experimental and DFT-calculated bond lengths/angles for analogous compounds (e.g., 2-methoxy-2-[(4-methylphenyl)sulfanyl]-1-phenylethan-1-one) show <1% deviation, validating computational models for property prediction .

Biological Activity

The compound 2-[(5-Amino-3-methyl-1,2-oxazol-4-yl)sulfanyl]-1-phenylethan-1-one is a member of the oxazole family, which has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C12H14N2O2SC_{12}H_{14}N_2O_2S. The compound features an oxazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing oxazole moieties exhibit significant antimicrobial properties. For instance, a study demonstrated that oxazole derivatives showed notable antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The antimicrobial activity is attributed to the ability of the oxazole ring to interact with microbial enzymes and disrupt cellular processes .

Anticancer Properties

Several studies have explored the anticancer potential of oxazole derivatives. For example, a series of compounds with similar structures to this compound were tested against cancer cell lines. Results indicated that these compounds could induce apoptosis in cancer cells and inhibit tumor growth in vivo. The mechanism of action is believed to involve the modulation of signaling pathways related to cell proliferation and survival .

Neuroprotective Effects

The neuroprotective effects of oxazole derivatives have also been studied. In animal models of neurodegenerative diseases, compounds similar to this compound demonstrated the ability to protect neurons from oxidative stress and inflammation. These findings suggest potential therapeutic applications in conditions such as Alzheimer's disease and Parkinson's disease .

Structure-Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of compounds like this compound. Modifications to the oxazole ring and phenyl group can significantly influence the compound's potency and selectivity. For example:

ModificationEffect on Activity
Substituting different groups on the phenyl ringAlters binding affinity to target proteins
Varying the position of amino groups on the oxazole ringImpacts solubility and bioavailability

Case Studies

Case Study 1: Antimicrobial Activity
In a controlled study, 2-(5-aminooxazole) derivatives were synthesized and tested against E. coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant antibacterial activity compared to standard antibiotics .

Case Study 2: Anticancer Screening
A series of oxazole-based compounds were screened for cytotoxicity against human cancer cell lines (e.g., MCF7 breast cancer cells). Compounds similar to 2-[5-Amino(3-methyl)-oxazolyl] exhibited IC50 values ranging from 10 µM to 25 µM, demonstrating promising anticancer activity .

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 2-[(5-Amino-3-methyl-1,2-oxazol-4-yl)sulfanyl]-1-phenylethan-1-one?

  • Methodology : A common approach involves nucleophilic substitution reactions between thiol-containing heterocycles (e.g., 5-amino-3-methyl-1,2-oxazole-4-thiol) and α-halo ketones (e.g., phenacyl bromide). Analogous syntheses for related β-sulfanyl ketones utilize silica gel-supported reactions in dichloromethane, followed by purification via flash chromatography (hexane/acetone gradients) and recrystallization .
  • Validation : Confirm intermediate purity using TLC and final product identity via HRMS (e.g., [M+H]+ calculated/experimental m/z) and 1H^1H NMR (e.g., characteristic sulfanyl proton shifts at δ ~3.5–4.5 ppm) .

Q. How can the molecular structure be confirmed experimentally?

  • Techniques :

  • X-ray crystallography : Single-crystal diffraction (Mo Kα radiation, λ = 0.71073 Å) with SHELX programs (SHELXT for solution, SHELXL for refinement) . Anisotropic displacement parameters for non-H atoms and riding models for H-atoms (C–H = 0.93–0.98 Å) refine the structure .
  • Spectroscopy : 1H^1H NMR (500 MHz, CDCl3_3) to identify aromatic (δ ~7.2–7.8 ppm) and oxazole protons (δ ~6.5 ppm). FTIR for carbonyl (C=O, ~1680 cm1^{-1}) and amine (N–H, ~3300 cm1^{-1}) stretches .

Q. What safety protocols are recommended for handling this compound?

  • Precautions : Avoid inhalation/contact with dust; use PPE (gloves, goggles, lab coat). Work in fume hoods due to respiratory toxicity risks (Category 3, H335). Store in sealed containers away from oxidizers .
  • Emergency : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical help .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disorder, twinning) be resolved during refinement?

  • Tools : Use SHELXL’s TWIN/BASF commands for twinned data. For disorder, apply PART/SUMP restraints and analyze residual density maps. Validate using CheckCIF/PLATON to flag geometric outliers (e.g., bond angle deviations > 5σ) .
  • Example : In a related sulfanyl ketone, Flack parameter analysis (absolute structure determination) resolved chirality ambiguities using 552 intensity quotients [(I+)-(I-)]/[(I+)+(I-)] .

Q. What computational methods predict non-covalent interactions in the crystal lattice?

  • Approach : Use Mercury or OLEX2 to visualize supramolecular motifs (e.g., C–H⋯O chains). Hirshfeld surface analysis quantifies interaction contributions (e.g., 15–20% from H⋯O contacts). DFT calculations (B3LYP/6-311+G(d,p)) model interaction energies .
  • Case Study : In 2-methoxy analogs, C–H⋯O chains along the c-axis stabilize packing, with H⋯O distances ~2.5–2.7 Å .

Q. How can synthetic yields be optimized for large-scale preparation?

  • Parameters :

  • Solvent : Polar aprotic solvents (e.g., DMF, HMPA) enhance nucleophilicity of thiols.
  • Catalyst : Anhydrous conditions with molecular sieves (3Å) prevent thiol oxidation.
  • Temperature : Reactions at 0–5°C minimize side products (e.g., disulfides) .
    • Yield Analysis : Monitor reaction progress via LC-MS. For scale-up, use continuous flow reactors to maintain low local concentrations of reactive intermediates .

Data Contradiction Analysis

Q. How to address discrepancies between spectroscopic and crystallographic data?

  • Root Cause : Dynamic effects in solution (e.g., tautomerism) may cause NMR shifts inconsistent with solid-state structures. Compare 1H^1H-1H^1H NOESY (solution) and X-ray (solid) data.
  • Resolution : For oxazole-thione tautomerism, variable-temperature NMR identifies equilibrium shifts (e.g., coalescence at 50–70°C) .

Methodological Resources

  • Crystallography : SHELX suite (structure solution/refinement) , WinGX/ORTEP for visualization .
  • Spectroscopy : Bruker TopSpin for NMR, Gaussian 16 for DFT .
  • Safety : Consult SDS templates for sulfanyl ketones .

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